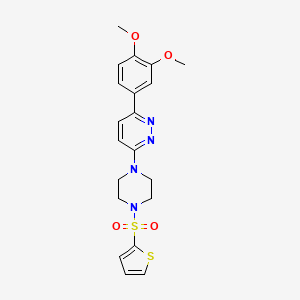

3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

説明

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-27-17-7-5-15(14-18(17)28-2)16-6-8-19(22-21-16)23-9-11-24(12-10-23)30(25,26)20-4-3-13-29-20/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDWOAIQJAGKLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule’s structure comprises three modular components:

- Pyridazine core with substituents at positions 3 and 6.

- 4-(Thiophen-2-ylsulfonyl)piperazine moiety at position 6.

- 3,4-Dimethoxyphenyl group at position 3.

Retrosynthetic disconnection suggests two primary routes:

Synthetic Pathways and Methodologies

Route A: Stepwise Functionalization of 4,6-Dichloropyridazine

Synthesis of 6-Chloro-3-(3,4-dimethoxyphenyl)pyridazine

Procedure :

- Suzuki–Miyaura Coupling : 4,6-Dichloropyridazine reacts with 3,4-dimethoxyphenylboronic acid under palladium catalysis.

Characterization :

Route B: Convergent Synthesis via Late-Stage Coupling

Synthesis of 4-(Thiophen-2-ylsulfonyl)piperazine

Procedure :

- Sulfonylation of Piperazine : Piperazine reacts with thiophene-2-sulfonyl chloride in dichloromethane.

Characterization :

Coupling with 3-(3,4-Dimethoxyphenyl)-6-chloropyridazine

Procedure :

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 56–64% | 58–66% |

| Step Count | 3 | 3 |

| Purification Complexity | Moderate | High |

| Scalability | Excellent | Moderate |

| Cost Efficiency | High | Moderate |

Key Observations :

Optimization Strategies and Challenges

Sulfonylation Efficiency

Characterization and Analytical Data

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/H₂O = 70:30, 1.0 mL/min).

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

科学的研究の応用

This compound has shown potential in several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

Biology: Its biological activity has been explored in various assays, indicating potential as a lead compound for drug development.

Medicine: Preliminary studies suggest its use in therapeutic applications, particularly in targeting specific molecular pathways.

Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

作用機序

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other pyridazine-piperazine hybrids. Below is a detailed comparison with 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (ChemDiv ID: F554-0056), a screening compound from .

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Polarity: The target compound’s sulfonyl group increases polarity and hydrogen-bonding capacity compared to F554-0056’s benzoyl group. This may enhance solubility in aqueous environments but reduce cell membrane permeability. In contrast, F554-0056’s 3,4-dimethylbenzoyl group lacks such electronic modulation.

Pharmacokinetic Considerations :

- The sulfonamide group in the target compound may confer metabolic stability but could also increase renal clearance. F554-0056’s benzoyl group might improve metabolic resistance but reduce solubility .

Synthetic Accessibility :

- Sulfonamide formation (target compound) typically requires harsh reaction conditions, whereas benzoylation (F554-0056) is more straightforward. This impacts scalability and cost .

Research Findings and Limitations

No direct biological or crystallographic data for the target compound are available in the provided evidence. However, structural analogs like F554-0056 are often screened for kinase inhibition or GPCR modulation due to their piperazine-pyridazine cores .

Table 2: Hypothetical Activity Comparison

生物活性

The compound 3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a novel pyridazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, cytotoxic, and other therapeutic potentials, supported by relevant research findings and case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a pyridazine core substituted with a dimethoxyphenyl group and a thiophenesulfonyl-piperazine moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antibacterial properties and cytotoxic effects.

Antibacterial Activity

Research indicates that compounds with sulfone and sulfoxide substitutions exhibit significant antibacterial activity. The presence of the thiophene-sulfonyl group in the compound enhances this effect. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting a promising avenue for further investigation in drug development .

Cytotoxic Effects

A study evaluating similar pyridazine derivatives demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines. Specifically, compounds T3 and T6 were tested on L929 fibroblast cells. T3 caused complete cell death at higher concentrations (50 and 100 µM), while T6 showed no significant cytotoxicity at any tested dose. The IC50 values for T3 and T6 were reported as 27.05 µM and 120.6 µM, respectively . These findings suggest that modifications to the pyridazine structure can lead to varying degrees of cytotoxicity.

Study 1: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of thiophene-containing pyridazines. The results indicated that the presence of the thiophene ring significantly contributed to the antibacterial properties of the compounds. In vitro tests revealed that these compounds inhibited the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics .

Study 2: Cytotoxicity in Cancer Cells

In a comparative study involving multiple pyridazine derivatives, researchers assessed their cytotoxic effects on human cancer cell lines. The compound under consideration demonstrated selective toxicity towards cancer cells while sparing normal cells at lower concentrations. This selectivity is crucial for minimizing side effects in therapeutic applications .

Data Table: Summary of Biological Activities

| Activity | Compound | IC50/Effective Concentration | Notes |

|---|---|---|---|

| Antibacterial | This compound | Varies by strain | Effective against resistant strains |

| Cytotoxicity | T3 (related derivative) | 27.05 µM | Complete cell death at higher concentrations |

| Cytotoxicity | T6 (related derivative) | 120.6 µM | No significant cytotoxicity at lower doses |

Q & A

Q. What are the recommended synthetic routes for 3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine, and how can reaction conditions be optimized?

The synthesis of pyridazine derivatives typically involves multi-step reactions. Key steps include:

- Nucleophilic substitution to introduce the piperazine-sulfonyl group.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic substituents like the 3,4-dimethoxyphenyl group .

- Sulfonylation of the piperazine moiety using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Q. Optimization Strategies :

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Approach :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene sulfonyl group at δ ~7.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Screening Workflow :

- Enzyme Inhibition Assays : Target kinases or GPCRs due to the piperazine-sulfonyl motif’s affinity for ATP-binding pockets .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Solubility and Stability : Measure logP (e.g., using shake-flask method) and plasma stability in PBS (pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

SAR Design :

- Analog Synthesis : Modify substituents (e.g., replace thiophene sulfonyl with phenyl sulfonyl) to assess electronic effects .

- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions with targets like serotonin receptors .

- Bioisosteric Replacement : Substitute the pyridazine core with triazolo-pyridazine to enhance metabolic stability .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Troubleshooting Framework :

- Assay Standardization : Ensure consistent buffer conditions (e.g., Mg²⁺/ATP concentrations in kinase assays) .

- Control Compounds : Include reference inhibitors (e.g., staurosporine) to validate assay reproducibility .

- Meta-Analysis : Compare data across multiple cell lines (e.g., primary vs. immortalized cells) to identify context-dependent effects .

Q. What strategies improve the compound’s bioavailability and target selectivity?

Advanced Optimization :

- Prodrug Design : Introduce ester groups at the 3,4-dimethoxyphenyl moiety to enhance solubility .

- Selectivity Screening : Use panels of related enzymes (e.g., kinase family profiling) to minimize off-target effects .

- Metabolic Studies : Identify major metabolites via LC-MS/MS in microsomal assays and block vulnerable sites (e.g., N-dealkylation) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Computational Workflow :

- ADME Prediction : Use QSAR models (e.g., SwissADME) to predict permeability (Caco-2) and cytochrome P450 interactions .

- Molecular Dynamics (MD) : Simulate binding stability with targets over 100 ns trajectories to prioritize analogs with prolonged residence times .

Methodological Considerations

Q. What experimental controls are essential in synthesizing and testing this compound?

Critical Controls :

- Synthetic Intermediates : Characterize all intermediates spectroscopically to confirm structural integrity .

- Negative Controls : Include vehicle-only groups in biological assays to rule out solvent effects .

- Batch-to-Batch Consistency : Validate purity and biological activity across ≥3 independent synthetic batches .

Q. How should researchers address low yields in the final sulfonylation step?

Yield Optimization :

- Reagent Ratios : Use 1.2 equivalents of thiophene-2-sulfonyl chloride to ensure complete piperazine sulfonylation .

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate the reaction .

- Workup Protocol : Extract unreacted reagents with saturated NaHCO₃ to minimize byproduct contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。